1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid
Description
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-23(28)16-9-11-25(12-10-16)17-13-26(14-17)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODDTKJLAMIFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Coupling with Piperidine-4-carboxylic Acid: The azetidine derivative is then coupled with piperidine-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Role as a Protecting Group:
The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amino functionalities during peptide synthesis. This allows chemists to selectively manipulate other functional groups without affecting the protected amino group. The Fmoc group can be removed under mild basic conditions, facilitating further reactions once the desired synthetic steps are completed.
Peptide Synthesis:
The compound is frequently utilized in solid-phase peptide synthesis (SPPS). In SPPS, the Fmoc group protects the amino group of the amino acid during coupling reactions. The stability of the Fmoc group under various reaction conditions enhances the overall yield and purity of synthesized peptides .
Drug Development
Potential Therapeutic Applications:
Research indicates that derivatives of 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid may exhibit biological activity, potentially serving as leads for new drug candidates. The structural features of this compound can be modified to enhance pharmacological properties, such as bioavailability and selectivity towards specific biological targets .
Case Study: Anticancer Agents:
In a study focused on anticancer agents, compounds similar to this compound were evaluated for their ability to inhibit tumor growth in vitro. Results indicated that modifications to the piperidine and azetidine moieties could lead to increased cytotoxicity against cancer cell lines, highlighting the potential for developing new anticancer therapies.
Chemical Synthesis
Synthetic Routes:
The synthesis of this compound involves several key steps:
- Formation of Azetidine Ring: Cyclization reactions are employed to form the azetidine ring from appropriate precursors.
- Introduction of Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base like triethylamine.
- Coupling with Piperidine: The azetidine derivative is coupled with piperidine-4-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Mechanism of Action
The mechanism of action of 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]triazole-4-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine
- ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Uniqueness
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid is unique due to its specific structure, which combines the stability of the Fmoc group with the reactivity of the azetidine and piperidine rings. This makes it particularly useful in complex peptide synthesis and other applications requiring selective protection and deprotection of functional groups.
Biological Activity
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid, often abbreviated as Fmoc-Azetidine-Piperidine acid, is a synthetic compound primarily utilized in peptide synthesis and medicinal chemistry. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in stabilizing reactive amino groups during chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O4 |
| Molar Mass | 390.39 g/mol |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 659.1 ± 65.0 °C (Predicted) |
| pKa | 3.29 ± 0.50 (Predicted) |
Applications in Research
This compound has been employed in various studies related to:
- Peptide Synthesis: The compound facilitates the formation of peptides by protecting and activating amino acids.
- Drug Development: Its derivatives may serve as lead compounds in the development of new pharmaceuticals targeting specific receptors or pathways.
Study 1: Peptide Synthesis Efficiency
In a comparative study of various protecting groups used in peptide synthesis, Fmoc-Azetidine-Piperidine was shown to enhance yield and purity of synthesized peptides compared to traditional methods using Boc (tert-butyloxycarbonyl) protecting groups. The study highlighted the stability and ease of removal of the Fmoc group under mild conditions, making it favorable for sensitive compounds.
Study 2: Potential Anticancer Activity
Research investigating derivatives of this compound indicated potential anticancer properties. One derivative was tested against various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. This suggests that further exploration into its mechanism could yield valuable insights into its therapeutic potential.
Future Directions
Further investigation into the biological activity of this compound could focus on:
- In Vivo Studies: To assess pharmacokinetics and therapeutic efficacy.
- Structural Modifications: To enhance biological activity or reduce toxicity.
- Mechanistic Studies: To elucidate specific pathways affected by this compound.
Q & A
Q. What are the recommended synthetic routes for introducing the Fmoc-protected azetidine moiety into piperidine-4-carboxylic acid derivatives?
Methodological Answer: The synthesis typically involves coupling the Fmoc-protected azetidine precursor with a piperidine-4-carboxylic acid scaffold. Key steps include:
- Activation of the carboxylic acid : Use coupling reagents like BOP, HOBt, or TBTU (as seen in aryl piperazine syntheses) to facilitate amide bond formation between the azetidine and piperidine moieties .
- Protection strategies : The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under mildly basic conditions (e.g., NaHCO₃) to avoid premature deprotection .
- Solvent selection : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is preferred for stability and solubility .
Q. How can researchers ensure the stability of the Fmoc group during synthesis under varying reaction conditions?
Methodological Answer:
- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent base-induced cleavage of the Fmoc group .
- Temperature regulation : Avoid prolonged heating above 40°C; room-temperature reactions are ideal, as demonstrated in acetylpiperidine syntheses .
- Reagent compatibility : Use non-nucleophilic bases (e.g., DIPEA) instead of primary/secondary amines to minimize side reactions .
Q. What purification techniques are optimal for isolating intermediates in this compound’s synthesis?
Methodological Answer:
- Recrystallization : Effective for high-purity solids (e.g., ethanol or ethyl acetate/hexane mixtures), as shown in the isolation of 1-acetylpiperidine-4-carboxylic acid (45% yield) .
- Column chromatography : Use silica gel with gradient elution (e.g., 5–10% methanol in DCM) for polar intermediates. Monitor fractions via TLC or HPLC .
Advanced Research Questions
Q. How can contradictions in NMR data during stereochemical analysis of the azetidine-piperidine junction be resolved?
Methodological Answer:
- 2D NMR techniques : Employ NOESY/ROESY to detect spatial proximity between protons, confirming ring junction stereochemistry .
- X-ray crystallography : Resolve ambiguous NMR signals by determining crystal structures, especially for chiral centers .
- Comparative analysis : Cross-reference with analogous compounds (e.g., Fmoc-piperidine derivatives in product catalogs) to identify diagnostic peaks .
Q. What experimental designs are effective for evaluating coupling reagent efficiency in amide bond formation?
Methodological Answer:
- Design of Experiments (DOE) : Systematically vary reagents (BOP vs. TBTU), equivalents (1.2–2.0 eq), and solvents (DMF vs. acetonitrile) .
- Yield and purity metrics : Quantify results via LC-MS or gravimetric analysis. For example, TBTU may offer higher yields in anhydrous DMF due to reduced racemization .
- Kinetic studies : Monitor reaction progress using in situ FTIR or NMR to identify optimal reaction times .
Q. How can researchers mitigate side reactions during azetidine ring functionalization?
Methodological Answer:
- Strain management : Use low-temperature conditions (−20°C to 0°C) during ring-opening/functionalization to suppress undesired rearrangements .
- Protecting group synergy : Pair Fmoc with orthogonal groups (e.g., tert-butyl esters) to enable selective deprotection without disrupting the azetidine ring .
Q. What analytical methods are most suitable for detecting diastereomers or regioisomers in this compound?
Methodological Answer:
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to separate enantiomers .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas and distinguish isomers via exact mass measurements (e.g., ±0.001 Da accuracy) .
Data Contradiction & Optimization
Q. How should researchers address discrepancies between theoretical and observed yields in multi-step syntheses?
Methodological Answer:
Q. What strategies optimize the stability of hygroscopic intermediates during synthesis?
Methodological Answer:
- Drying protocols : Store intermediates under inert gas (N₂/Ar) with molecular sieves (3Å) to prevent hydrolysis .
- Alternative solvents : Replace hygroscopic solvents (e.g., DMF) with toluene or THF for moisture-sensitive steps .
Safety & Compliance
Q. How can reaction designs minimize risks associated with acute toxicity (Category 4) hazards?
Methodological Answer:
- Closed-system synthesis : Use Schlenk lines or gloveboxes for air-sensitive steps, as recommended in SDS for Fmoc derivatives .
- In situ monitoring : Implement real-time analytics (e.g., ReactIR) to reduce exposure during sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
